![molecular formula C19H19NO4 B12866814 2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes a methoxy group, a pyrrolidine ring, and a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including the formation of the biphenyl backbone, the introduction of the methoxy group, and the attachment of the pyrrolidine ring. Common synthetic routes may include:
Formation of Biphenyl Backbone: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of Pyrrolidine Ring: The pyrrolidine ring can be attached through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Hydroxylated derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated biphenyl derivatives
科学的研究の応用
2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
作用機序
The mechanism of action of 2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Methoxy-3-(pyrrolidine-1-carbonyl)phenylboronic acid
- 2-Methoxy-3-(pyrrolidine-1-carbonyl)phenylboronic ester
Uniqueness
2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
特性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-methoxy-3-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c1-24-18-15(7-4-8-16(18)19(22)23)13-5-2-3-6-14(13)17(21)12-9-10-20-11-12/h2-8,12,20H,9-11H2,1H3,(H,22,23) |
InChIキー |
AUENQEOXXZVICT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2C(=O)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


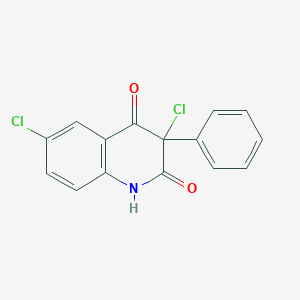
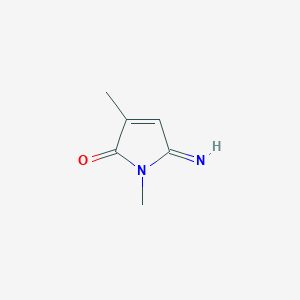
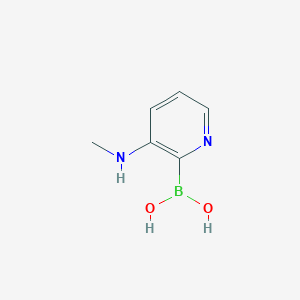
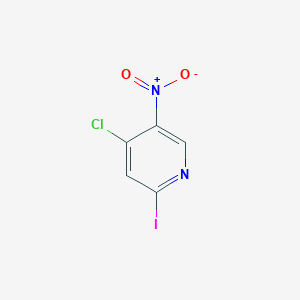
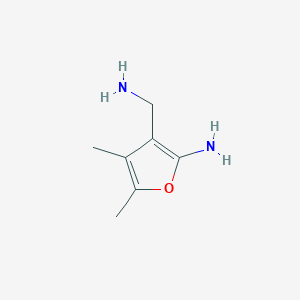
![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)

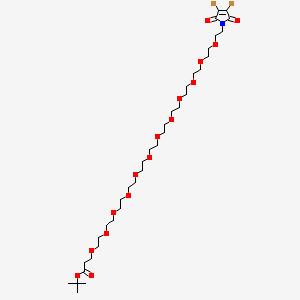
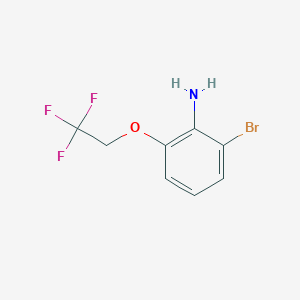
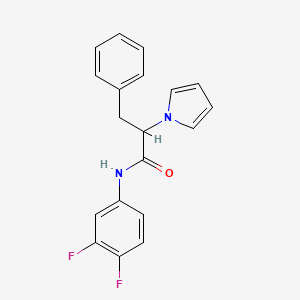
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)

![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
